Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate
Overview
Description
“Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate” is a chemical compound with the molecular formula C18H18O5 . It has a molecular weight of 314.34 .
Molecular Structure Analysis
The InChI code for “Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate” is 1S/C18H18O5/c1-21-18(20)15-6-8-16(9-7-15)22-10-3-11-23-17-5-2-4-14(12-17)13-19/h2,4-9,12-13H,3,10-11H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate” is a solid substance . The melting point ranges from 71 - 73°C and 87 - 89°C according to different sources.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The optimization of reaction conditions, such as catalyst selection and material input ratios, is essential for achieving high yields in these syntheses (Lou Hong-xiang, 2012).
Applications in Liquid Crystals
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate derivatives have found applications in the synthesis of liquid crystal compounds. These materials, which exhibit antiferroelectric properties across a broad temperature range, are synthesized and characterized to determine their mesomorphic properties (M. Żurowska et al., 2016). Such studies are pivotal for advancing liquid crystal display technologies.
In Polymer Synthesis
The compound also plays a role in polymer science, particularly in the synthesis of functionalized polyesters. By utilizing related monomers, researchers can create polymers with specific properties, such as hydrophilic polyesters with pendant hydroxyl groups. These materials have potential applications in biodegradable plastics and other environmentally friendly materials (M. Leemhuis et al., 2006).
Environmental Applications
Research into the electrochemical degradation of organic pollutants has led to the exploration of related benzoate derivatives for treating herbicide-contaminated water. The oxidation of pollutants via advanced oxidation processes demonstrates the potential of these compounds in environmental remediation technologies (Birame Boye et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)15-6-8-16(9-7-15)22-10-3-11-23-17-5-2-4-14(12-17)13-19/h2,4-9,12-13H,3,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPGIJXWQOMDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594791 | |
Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate | |
CAS RN |
937601-98-4 | |
Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[3-(3-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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